5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole
Description
5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole is a synthetic benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with a methoxy group at position 5 and an (E)-configured nitroethenyl group at position 6. The nitroethenyl group introduces strong electron-withdrawing properties, which may influence its reactivity, binding affinity, and biological activity. The (E)-stereochemistry of the nitroethenyl group is critical, as geometric isomerism often modulates interactions with biological targets .
Properties
IUPAC Name |
5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-8-5-10-9(15-6-16-10)4-7(8)2-3-11(12)13/h2-5H,6H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHSRJBTWPMMQ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=C[N+](=O)[O-])OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1/C=C/[N+](=O)[O-])OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole typically involves the nitration of a methoxy-substituted benzodioxole precursor. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the selective formation of the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted benzodioxole derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Benzodioxole Derivatives
Structural Analogues with Substituents at Positions 5 and 6
Key Observations :
- Electronic Effects: The nitroethenyl group in the target compound is more electron-withdrawing than the propenyl group in Carpacin or the benzyl group in antimitotic derivatives.
- Stereochemistry : Carpacin’s (E)-propenyl group is critical for its biological role, suggesting the (E)-configuration in the target compound is similarly important .
- Biological Activity: Antimitotic Potential: Derivatives with a para-methoxybenzyl group at position 6 (e.g., 6-benzyl-1,3-benzodioxoles) inhibit tubulin polymerization. The target compound’s nitroethenyl group may mimic this steric/electronic profile but with distinct kinetics . Neuroprotection: Dillapiol/apiol exhibit neuroprotective effects, likely due to dimethoxy and propenyl groups. The target compound’s single methoxy and nitroethenyl groups may reduce antioxidant capacity but introduce novel mechanisms . Pesticidal Synergy: Piperonyl butoxide’s long ether chain enhances its role as a CYP450 inhibitor, whereas the nitroethenyl group may confer direct pesticidal activity via nitroreductase interactions .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity: Piperonyl butoxide’s extended ether chain increases lipophilicity, aiding membrane penetration.
- BBB Permeability : 2,2-Diphenyl-1,3-benzodioxole analogues show high blood-brain barrier (BBB) permeability, suggesting the target compound’s nitro group might reduce CNS penetration due to polarity .
- Metabolic Stability : Benzodioxoles with electron-withdrawing groups (e.g., nitro) may resist oxidative metabolism, enhancing half-life compared to propenyl or benzyl analogues .
Biological Activity
5-Methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole (C10H9NO5) is a synthetic compound belonging to the class of benzodioxoles, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Structure
The molecular structure of this compound is characterized by a methoxy group and a nitroethenyl substituent attached to a benzodioxole core. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO5 |
| IUPAC Name | This compound |
| Molecular Weight | 209.18 g/mol |
| InChI Key | GPZHSRJBTWPMMQ-NSCUHMNNSA-N |
| CAS Number | 19202-23-4 |
Anticancer Properties
Research indicates that derivatives of benzodioxoles exhibit significant antitumor activity. For instance, studies have shown that compounds with structural similarities to this compound can inhibit microtubule assembly and act as competitive inhibitors of tubulin binding sites, similar to podophyllotoxin, a known anticancer agent .
The mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division. By inhibiting tubulin polymerization, these compounds can induce apoptosis in cancer cells. The presence of the nitroethenyl group enhances the compound's ability to interact with biological targets.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies
Several case studies highlight the biological efficacy of benzodioxole derivatives:
- Study on Antitumor Activity : A study demonstrated that a related benzodioxole derivative significantly inhibited tumor growth in mouse models by affecting microtubule dynamics and inducing apoptosis in cancer cells .
- Anti-inflammatory Activity : Research indicated that compounds similar to this compound reduced inflammation in animal models of arthritis by downregulating inflammatory markers .
Q & A
Q. What are the standard synthetic routes for 5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole, and what key reagents are involved?
The synthesis typically involves multi-step routes starting from substituted benzodioxoles. For example:
- Step 1 : Nitration of 5-methoxy-1,3-benzodioxole to introduce the nitro group at the 6-position.
- Step 2 : Formation of the nitroethenyl group via a Wittig or Heck coupling reaction, ensuring stereochemical control for the (E)-configuration.
Key reagents include nitroaryl precursors, palladium catalysts (for coupling), and bases like triethylamine. Characterization via NMR (¹H/¹³C) and X-ray crystallography is critical to confirm regioselectivity and stereochemistry .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
- X-ray crystallography : To resolve bond angles, dihedral angles, and nitroethenyl geometry.
- Spectroscopic methods :
- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm) and nitroethenyl protons (δ ~7.0–8.0 ppm, coupling constants confirm E configuration).
- IR spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
- Mass spectrometry : High-resolution MS confirms molecular ion (e.g., [M+H]⁺ or [M–NO₂]⁺ fragments) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles (nitro groups can be irritants).
- Ventilation : Use fume hoods to avoid inhalation of nitro-containing vapors.
- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal. Refer to safety data sheets for structurally related nitrobenzodioxoles .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activity data for nitroethenyl-substituted benzodioxoles?
Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from:
Q. How can computational chemistry optimize the design of benzodioxole derivatives for GABA_A receptor targeting?
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with the benzodiazepine site.
- QSAR models : Corporate nitroethenyl electronic parameters (Hammett σ constants) to predict binding affinity.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with in vitro GABA_A receptor assays .
Q. What advanced techniques characterize the nitroethenyl group’s electronic effects on reactivity?
- Cyclic voltammetry : Measure reduction potentials of the nitro group to assess electron-withdrawing strength.
- DFT calculations : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- UV-Vis spectroscopy : Monitor charge-transfer transitions (e.g., π→π* in nitroethenyl) for solvatochromic studies .
Q. How do solvent and catalyst choices influence stereoselectivity in nitroethenyl synthesis?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor E isomer via stabilization of transition states.
- Catalyst systems : Pd(OAc)₂ with PPh₃ ligands improves coupling efficiency for E configuration.
- Temperature : Lower temps (<60°C) reduce isomerization risk. Confirm via NOESY NMR .
Notes
- References are curated from peer-reviewed journals, NIST data, and synthesis protocols.
- Methodological answers emphasize reproducibility and interdisciplinary validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
